molecular formula C22H21N5 B5305702 4,6,7-trimethyl-N-(4-methyl-6-phenylpyrimidin-2-yl)quinazolin-2-amine

4,6,7-trimethyl-N-(4-methyl-6-phenylpyrimidin-2-yl)quinazolin-2-amine

Cat. No.: B5305702
M. Wt: 355.4 g/mol
InChI Key: MQMMRYQWZWEAAW-UHFFFAOYSA-N
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Description

4,6,7-trimethyl-N-(4-methyl-6-phenylpyrimidin-2-yl)quinazolin-2-amine is a heterocyclic compound that belongs to the quinazoline family. This compound is characterized by its complex structure, which includes a quinazoline core substituted with methyl groups and a pyrimidine moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Properties

IUPAC Name

4,6,7-trimethyl-N-(4-methyl-6-phenylpyrimidin-2-yl)quinazolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5/c1-13-10-18-16(4)24-22(26-20(18)11-14(13)2)27-21-23-15(3)12-19(25-21)17-8-6-5-7-9-17/h5-12H,1-4H3,(H,23,24,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQMMRYQWZWEAAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=C(N=C2C=C1C)NC3=NC(=CC(=N3)C4=CC=CC=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6,7-trimethyl-N-(4-methyl-6-phenylpyrimidin-2-yl)quinazolin-2-amine typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-methyl-6-phenylpyrimidin-2-amine with 4,6,7-trimethylquinazoline-2-amine in the presence of a suitable catalyst can yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4,6,7-trimethyl-N-(4-methyl-6-phenylpyrimidin-2-yl)quinazolin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrimidine or quinazoline moieties are substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Halogenated reagents and strong bases like sodium hydride (NaH) are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

4,6,7-trimethyl-N-(4-methyl-6-phenylpyrimidin-2-yl)quinazolin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,6,7-trimethyl-N-(4-methyl-6-phenylpyrimidin-2-yl)quinazolin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6,7-trimethyl-N-(4-methyl-6-phenylpyrimidin-2-yl)quinazolin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a quinazoline core with a pyrimidine moiety makes it a valuable compound for research and potential therapeutic applications.

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